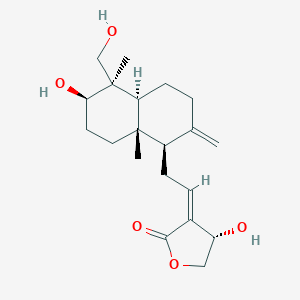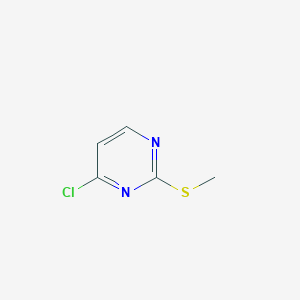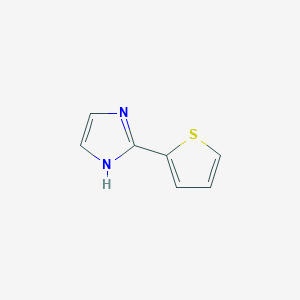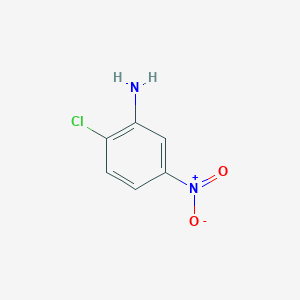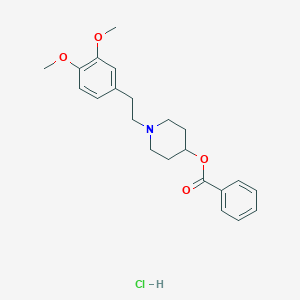
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. The drug's chemical structure is similar to that of other opioid drugs such as fentanyl and morphine, but it has a unique mechanism of action that makes it a promising candidate for the treatment of pain.
Mecanismo De Acción
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for mediating the effects of opioid drugs. It acts as an agonist, meaning that it binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins. This results in a decrease in pain perception and an increase in feelings of pleasure and well-being.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride are similar to those of other opioid drugs. It activates the mu-opioid receptor, leading to the release of endogenous opioids and a decrease in pain perception. It also has effects on the central nervous system, including sedation, respiratory depression, and euphoria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride has several advantages for lab experiments, including its potency and selectivity for the mu-opioid receptor. It also has a lower potential for abuse and addiction compared to other opioid drugs, making it a safer alternative for researchers to study. However, it also has limitations, including its potential for respiratory depression and its potential to interact with other drugs.
Direcciones Futuras
There are several future directions for research on 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride, including its potential as a painkiller for humans. Researchers are also investigating its potential as a treatment for opioid addiction, as well as its effects on other opioid receptors in the brain. Additionally, there is ongoing research into the synthesis of new analogs of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride with improved potency and selectivity for the mu-opioid receptor.
Métodos De Síntesis
The synthesis of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetonitrile with ethylmagnesium bromide to form 2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with benzoyl chloride to form 2-(3,4-dimethoxyphenyl)ethyl benzoyl amine. The final step involves the reaction of the benzoyl amine with piperidine hydrochloride to form 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride has been the subject of several scientific studies, with researchers investigating its potential as a painkiller. One study published in the Journal of Pharmacology and Experimental Therapeutics found that 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride was effective in reducing pain in rats, and that it had a lower potential for abuse and addiction compared to other opioid drugs.
Propiedades
Número CAS |
134826-28-1 |
|---|---|
Nombre del producto |
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-benzoylhydroxypiperidine hydrochloride |
Fórmula molecular |
C22H28ClNO4 |
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C22H27NO4.ClH/c1-25-20-9-8-17(16-21(20)26-2)10-13-23-14-11-19(12-15-23)27-22(24)18-6-4-3-5-7-18;/h3-9,16,19H,10-15H2,1-2H3;1H |
Clave InChI |
LYXUJZCAWIJHME-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2CCC(CC2)OC(=O)C3=CC=CC=C3)OC.Cl |
SMILES canónico |
COC1=C(C=C(C=C1)CCN2CCC(CC2)OC(=O)C3=CC=CC=C3)OC.Cl |
Otros números CAS |
134826-28-1 |
Sinónimos |
4-Piperidinol, 1-(2-(3,4-dimethoxyphenyl)ethyl)-, benzoate (ester), hy drochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






